Methyl 2-(2-methylanilino)-3-nitrobenzoate
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Overview
Description
Methyl 3-nitro-2-(o-tolylamino)benzoate is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a nitro group, a methyl ester group, and an o-tolylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The reaction is carried out in an ice-water bath to maintain the temperature below 6°C, ensuring the stability of the product .
Industrial Production Methods
Industrial production of Methyl 3-nitro-2-(o-tolylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced filtration techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-2-(o-tolylamino)benzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoates, and various other functionalized aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 3-nitro-2-(o-tolylamino)benzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-2-(o-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The o-tolylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-nitro-2-(o-tolylamino)benzoate include:
- Methyl 3-nitrobenzoate
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
Methyl 3-nitro-2-(o-tolylamino)benzoate is unique due to the presence of the o-tolylamino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective interactions with biological molecules are required.
Biological Activity
Methyl 2-(2-methylanilino)-3-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group, an ester functional group, and an aniline derivative. Its molecular formula is C11H12N2O3 with a molecular weight of approximately 220.23 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The mechanism behind its antimicrobial action may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models demonstrate that it can reduce inflammation markers such as cytokines and prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its chemical structure. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components, thereby eliciting various biological responses .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation, administration of this compound resulted in a significant reduction in edema compared to the control group. The compound was shown to lower levels of pro-inflammatory cytokines IL-6 and TNF-alpha.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
This compound | 45 |
Properties
CAS No. |
109899-57-2 |
---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 2-(2-methylanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-3-4-8-12(10)16-14-11(15(18)21-2)7-5-9-13(14)17(19)20/h3-9,16H,1-2H3 |
InChI Key |
VKADBXOCDLYNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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